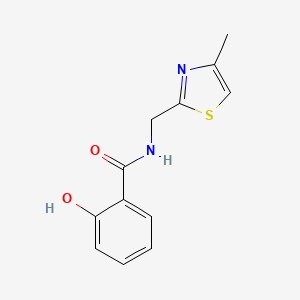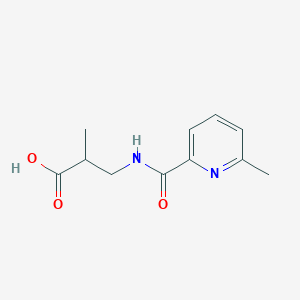![molecular formula C11H10N4S2 B14913900 n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 2-methylthiazol-4-yl)methyl group. It has a molecular formula of C11H10N4S2 and a molecular weight of 262.35 g/mol .
Preparation Methods
The synthesis of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. One common synthetic route starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a condensation reaction with formamidine acetate to form the intermediate thieno[2,3-d]pyrimidine-4-amine. Subsequent chlorination and nucleophilic substitution with 2-methylthiazole yield the final product .
Chemical Reactions Analysis
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its antimicrobial and anticancer effects. The compound’s thieno[2,3-d]pyrimidine core plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: This compound has similar antimicrobial properties but differs in its substitution pattern.
N-Pyridine substituted thieno[2,3-d]pyrimidin-4-amine: These derivatives exhibit enhanced biological activities due to the presence of the pyridine ring.
Phenyl-1,2,4-triazole substituted thieno[2,3-d]pyrimidin-4-amine: This compound shows different pharmacological profiles due to the triazole substitution.
Properties
Molecular Formula |
C11H10N4S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4S2/c1-7-15-8(5-17-7)4-12-10-9-2-3-16-11(9)14-6-13-10/h2-3,5-6H,4H2,1H3,(H,12,13,14) |
InChI Key |
GQZOVABXGHLARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)








